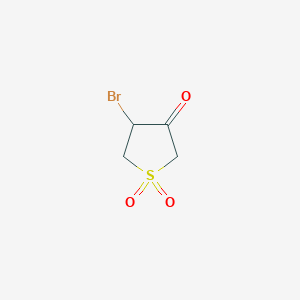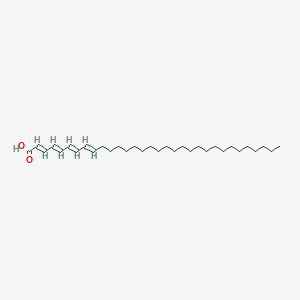
2-Nitroimino-5-nitrohexahydro-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitroimino-5-nitrohexahydro-1,3,5-triazine: is an organic compound with the molecular formula C3H6N6O4 It is a derivative of 1,3,5-triazine and contains nitro and nitramide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitroimino-5-nitrohexahydro-1,3,5-triazine typically involves the nitration of 1,3,5-triazine derivatives. One common method includes the reaction of 1,3,5-triazine with nitric acid under controlled conditions to introduce the nitro group. The reaction is usually carried out in the presence of a solvent such as acetic acid at a temperature range of 50-70°C .
Industrial Production Methods: Industrial production of this compound may involve a similar nitration process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the explosive nature of nitro compounds .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2-Nitroimino-5-nitrohexahydro-1,3,5-triazine can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acidic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Iron powder, hydrochloric acid.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazine derivatives.
Applications De Recherche Scientifique
Chemistry: 2-Nitroimino-5-nitrohexahydro-1,3,5-triazine is used as a precursor in the synthesis of various heterocyclic compounds. It serves as an intermediate in the production of agrochemicals and pharmaceuticals .
Biology: In biological research, this compound is studied for its potential antimicrobial properties. It has shown activity against certain bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .
Medicine: The compound’s derivatives are explored for their potential use in medicinal chemistry, particularly in the development of drugs targeting specific enzymes and receptors .
Industry: In the industrial sector, this compound is used in the formulation of high-energy materials and explosives due to its energetic properties .
Mécanisme D'action
The mechanism of action of 2-Nitroimino-5-nitrohexahydro-1,3,5-triazine involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in microbial cells, leading to their death. Additionally, the compound can inhibit certain enzymes by binding to their active sites, disrupting their normal function .
Comparaison Avec Des Composés Similaires
- 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine
- 5-Nitro-1,2,3,4-tetrahydro-1,4-phthalazinedione
- 5,6,7,8-Tetrahydro-1-naphthylamine
Comparison: 2-Nitroimino-5-nitrohexahydro-1,3,5-triazine is unique due to its specific combination of nitro and nitramide groups on a triazine ring. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine has different substituents, leading to variations in its reactivity and applications .
Propriétés
Numéro CAS |
130400-13-4 |
|---|---|
Formule moléculaire |
C3H6N6O4 |
Poids moléculaire |
190.12 g/mol |
Nom IUPAC |
N-(3-nitro-2,4-dihydro-1H-1,3,5-triazin-6-yl)nitramide |
InChI |
InChI=1S/C3H6N6O4/c10-8(11)6-3-4-1-7(2-5-3)9(12)13/h1-2H2,(H2,4,5,6) |
Clé InChI |
ZZTAIADKUHXVCI-UHFFFAOYSA-N |
SMILES |
C1NC(=NCN1[N+](=O)[O-])N[N+](=O)[O-] |
SMILES canonique |
C1NC(=NCN1[N+](=O)[O-])N[N+](=O)[O-] |
Synonymes |
1,4,5,6-Tetrahydro-N,5-dinitro-1,3,5-triazin-2-amine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanone](/img/structure/B138465.png)






